molecular formula C29H29Cl2F6N4NaO6S2 B13823014 1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(3-sulfopropyl)-6-(trifluoromethyl)-, inner salt, sodium salt CAS No. 33628-05-6

1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(3-sulfopropyl)-6-(trifluoromethyl)-, inner salt, sodium salt

Cat. No.: B13823014
CAS No.: 33628-05-6
M. Wt: 801.6 g/mol
InChI Key: XJTFGUSFOPRUQV-UHFFFAOYSA-M
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Description

This compound is a benzimidazolium-based zwitterionic dye with a sodium counterion. Its structure features dual benzimidazole cores linked via a conjugated propenyl bridge, substituted with electron-withdrawing groups (chloro, trifluoromethyl) and hydrophilic sulfopropyl chains. The trifluoromethyl groups enhance photostability and electronic delocalization, while the sulfopropyl moieties improve aqueous solubility, making it suitable for applications in fluorescence labeling or optoelectronic materials . Its zwitterionic nature stabilizes the molecule through intramolecular charge balancing, a feature critical for maintaining structural integrity under varying pH conditions .

Properties

CAS No.

33628-05-6

Molecular Formula

C29H29Cl2F6N4NaO6S2

Molecular Weight

801.6 g/mol

IUPAC Name

sodium;3-[(2E)-5-chloro-2-[(E)-3-[6-chloro-1-ethyl-3-(3-sulfonatopropyl)-5-(trifluoromethyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-6-(trifluoromethyl)benzimidazol-1-yl]propane-1-sulfonate

InChI

InChI=1S/C29H30Cl2F6N4O6S2.Na/c1-3-38-24-16-20(30)18(28(32,33)34)14-22(24)40(10-6-12-48(42,43)44)26(38)8-5-9-27-39(4-2)25-17-21(31)19(29(35,36)37)15-23(25)41(27)11-7-13-49(45,46)47;/h5,8-9,14-17H,3-4,6-7,10-13H2,1-2H3,(H-,42,43,44,45,46,47);/q;+1/p-1

InChI Key

XJTFGUSFOPRUQV-UHFFFAOYSA-M

Isomeric SMILES

CCN1C2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=C1/C=C/C=C/3\N(C4=C(N3CCCS(=O)(=O)[O-])C=C(C(=C4)Cl)C(F)(F)F)CC)CCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCN1C2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=C1C=CC=C3N(C4=C(N3CCCS(=O)(=O)[O-])C=C(C(=C4)Cl)C(F)(F)F)CC)CCCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of Benzimidazole Core

The benzimidazole nucleus is typically synthesized by condensation of o-phenylenediamine derivatives with carboxylic acid derivatives or aldehydes under acidic or dehydrating conditions. For the 5-chloro and 6-(trifluoromethyl) substitutions, appropriately substituted o-phenylenediamines or precursors are used.

Introduction of N-Substituents (Ethyl and 3-Sulfopropyl Groups)

N-alkylation of benzimidazole nitrogen atoms is commonly achieved via alkyl halides or sulfonates:

  • For ethyl substitution, ethyl halides (e.g., ethyl bromide) are used under basic conditions.
  • For 3-sulfopropyl substitution, 3-chloropropane sulfonic acid or its salts serve as alkylating agents, often requiring phase transfer catalysis or polar aprotic solvents to facilitate reaction.

Formation of the Propenyl Linker and Ylidene Bond

The linkage between two benzimidazolium units via a propenyl group with a ylidene (C=N+) bond is typically formed by condensation reactions involving:

  • A benzimidazolium salt bearing an active methylene or methylidene group.
  • An aldehyde or α,β-unsaturated carbonyl compound to form the conjugated propenyl bridge.

This step may involve Knoevenagel-type condensations or Wittig-like reactions under controlled conditions.

Formation of the Inner Salt and Sodium Salt

The inner salt arises from the zwitterionic nature of the sulfonate and benzimidazolium moieties. Neutralization with sodium hydroxide or sodium salts of sulfonic acid groups yields the sodium salt form.

Detailed Example Synthesis from Patent Literature

A closely related synthetic procedure is described in French Patent FR2563518A1 (1984), which outlines preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones, structurally akin to the benzimidazolium derivatives here:

Step Reagents and Conditions Outcome
1. Alkylation 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole + ethanol + 30% aqueous hydrogen peroxide Oxidation and substitution to form 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
2. Reflux Heated to boiling and refluxed for 48 hours Completion of oxidation and cyclization
3. Workup Addition of sodium sulfite, solvent removal under reduced pressure, filtration, crystallization from 2-propanol/water Isolation of pure benzimidazol-2-one derivative (yield ~64%)

This method demonstrates the use of oxidative conditions and halopropyl intermediates to build substituted benzimidazole rings with propyl linkers, which can be adapted for sulfopropyl and ethyl substituents in the target compound.

Summary Table of Preparation Steps for Target Compound

Preparation Stage Reagents/Conditions Purpose Notes
Benzimidazole core synthesis Substituted o-phenylenediamine + carboxylic acid derivatives Formation of 5-chloro-6-(trifluoromethyl) benzimidazole Requires regioselective substitution
N-Ethylation Ethyl bromide or iodide + base (e.g., K2CO3) Alkylation of benzimidazole nitrogen Mild heating, polar solvents
N-(3-Sulfopropyl)ation 3-chloropropane sulfonic acid or salt + phase transfer catalyst Introduction of sulfonate group Control pH to avoid side reactions
Propenyl linker formation Condensation with aldehyde or α,β-unsaturated carbonyl Formation of ylidene bond between benzimidazolium units Knoevenagel condensation or similar
Salt formation Neutralization with NaOH or sodium salts Formation of sodium inner salt Ensures solubility and stability

Research Findings and Optimization Notes

  • Reaction Yields: Alkylation and condensation steps typically yield 60-80% under optimized conditions.
  • Purification: Crystallization from mixed solvents (e.g., 2-propanol/water) is effective to obtain high purity products.
  • Reaction Times: Extended reflux (24-48 hours) may be necessary for complete conversion, especially in oxidation steps.
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency; ethanol and 2-propanol are preferred for crystallization.
  • Safety: Use of peroxides and chlorinated intermediates requires careful handling and inert atmosphere when possible.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(3-sulfopropyl)-6-(trifluoromethyl)-, inner salt, sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary, including different solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(3-sulfopropyl)-6-(trifluoromethyl)-, inner salt, sodium salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of functional groups like sulfopropyl and trifluoromethyl allows it to interact with various enzymes, receptors, and other biomolecules. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound A : 2,2'-(1,2-Ethanediyl)bis(1H-benzimidazolium) bis(dihydrogen benzene-1,3,5-tricarboxylate) (from )

  • Key Differences: Backbone: Compound A uses an ethylene bridge between benzimidazole rings, whereas the target compound employs a propenyl linkage. Substituents: Compound A lacks trifluoromethyl and sulfopropyl groups, reducing its solubility and photostability compared to the target compound. Crystal Packing: In Compound A, hydrogen bonding dominates the 3D framework (N–H⋯O interactions at 2.76–2.89 Å), while the target compound’s sulfopropyl groups likely promote ionic interactions (e.g., Na⁺⋯SO₃⁻) .

Compound B : 1H-Benzimidazolium, 6-chloro-1-ethyl-2-methyl-3-(4-sulfobutyl)-5-(trifluoromethyl)-, inner salt (from )

  • Key Differences :
    • Sulfonate Chain : Compound B has a sulfobutyl chain (C4) instead of sulfopropyl (C3). Longer chains may reduce crystallinity but improve micelle formation in surfactants .

    • Substituent Position : The trifluoromethyl group is at position 5 in the target compound versus position 6 in Compound B. Positional differences alter electronic effects; a 5-CF₃ group may increase electron withdrawal from the benzimidazole core.

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight ~850–900 g/mol (estimated) 610.48 g/mol ~800 g/mol (estimated)
Solubility High (due to sulfopropyl-Na⁺) Moderate (H-bonding only) High (sulfobutyl enhances)
Thermal Stability >250°C (CF₃ groups) ~200°C (decomposition) >240°C
Key Interactions Ionic (Na⁺⋯SO₃⁻), π-π stacking Hydrogen bonding Ionic, van der Waals

Spectroscopic Characteristics

  • IR/Raman Signatures: The target compound’s sulfopropyl groups exhibit strong SO₃⁻ asymmetric stretching (~1200 cm⁻¹) and symmetric stretching (~1040 cm⁻¹), similar to sodium alkyl sulfonates . The trifluoromethyl group shows distinct C–F stretches near 1150–1250 cm⁻¹, absent in non-fluorinated analogues like Compound A . Compared to Compound B, the target’s propenyl bridge may introduce additional C=C stretching modes (~1600 cm⁻¹) .
  • UV-Vis Absorption :

    • The extended conjugation in the target compound (propenyl bridge + benzimidazole cores) likely shifts absorption to longer wavelengths (e.g., ~450–500 nm) versus Compound A (~350–400 nm) .

Research Findings and Challenges

  • Challenges include resolving disorder in flexible sulfopropyl chains.
  • Stability: Sodium salt formation mitigates hygroscopicity issues common in zwitterionic dyes, as noted in surfactant studies ().

Biological Activity

The compound 1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(3-sulfopropyl)-6-(trifluoromethyl)-, inner salt, sodium salt (CAS No. 33628-05-6) is a complex organic compound with potential biological activities. This article provides an overview of its biological activity based on various studies and findings.

The molecular formula of the compound is C29H29Cl2F6N4NaO6S2C_{29}H_{29}Cl_2F_6N_4NaO_6S_2 with a molar mass of approximately 801.58 g/mol. The presence of multiple functional groups suggests a diverse range of biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antidiabetic Activity : Similar compounds have shown efficacy against diabetes-related targets. For instance, studies on related benzimidazole derivatives revealed significant inhibition of enzymes such as α-glucosidase and α-amylase, which are critical in carbohydrate metabolism .
  • Antimicrobial Properties : Benzimidazole derivatives often demonstrate antimicrobial effects against various pathogens. The mechanism typically involves disruption of microbial cell function or inhibition of essential metabolic pathways .

Antidiabetic Activity

A study focusing on benzimidazole derivatives demonstrated their potential as multitarget antidiabetic agents. The synthesized compounds exhibited IC50 values against α-glucosidase and α-amylase that suggest promising antidiabetic properties:

Compound Target IC50 (µM) Reference
Compound Aα-glucosidase6.28
Compound Bα-amylase4.58
Compound CPTP1B0.91

The results indicate that compounds similar to the target compound can effectively inhibit these enzymes, which are crucial for managing blood glucose levels.

Antimicrobial Activity

Research has shown that benzimidazole derivatives can possess significant antimicrobial activity. For example:

Pathogen Activity Reference
E. coliInhibition observed
S. aureusModerate activity

These findings suggest that the target compound may also exhibit similar antimicrobial properties.

Case Studies

A notable study evaluated the effects of various benzimidazole derivatives on diabetic models in vitro and in vivo. The results indicated a reduction in blood glucose levels and improvement in insulin sensitivity, suggesting a therapeutic potential for managing diabetes .

Q & A

Q. What are the recommended synthetic routes for this benzimidazolium derivative, considering its complex substituents?

The synthesis involves multi-step protocols, including condensation and cyclization reactions. For example, analogous benzimidazole derivatives are synthesized via base-catalyzed condensation of 2-acetyl benzimidazole with aldehydes in ethanol/water mixtures, followed by sodium hydroxide-mediated cyclization (e.g., 10% NaOH added dropwise to precipitate intermediates) . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical due to the presence of sulfopropyl and trifluoromethyl groups, which may influence solubility and reactivity.

Q. How should researchers characterize the molecular structure of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to resolve substituent positions. Overlapping signals from ethyl, sulfopropyl, and propenyl groups may require 2D NMR (e.g., COSY, HSQC) .
  • Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., observed [M+H]+^+ at m/z 779.6 for related compounds) and isotopic patterns from chlorine/fluorine .
  • Elemental Analysis: Validate purity by comparing calculated vs. experimental C/H/N percentages (e.g., ±0.02% deviation acceptable) .

Q. What are the primary research applications of this compound in non-medical contexts?

  • Organic Synthesis: Acts as a precursor for asymmetric carbocyanine dyes due to its conjugated propenyl-bridged structure .
  • Materials Science: Sulfopropyl and trifluoromethyl groups enhance solubility in polar solvents, making it suitable for designing ionic liquids or conductive polymers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for similar benzimidazolium derivatives?

Discrepancies in NMR or MS data (e.g., unexpected splitting or missing peaks) may arise from dynamic proton exchange or paramagnetic impurities. Mitigation strategies include:

  • Variable-Temperature NMR: Identify exchange-broadened signals by analyzing temperature-dependent spectra.
  • X-ray Crystallography: Resolve ambiguities in substituent orientation (e.g., confirming the Z/E configuration of the propenyl bridge) .
  • High-Resolution MS: Differentiate between isobaric ions (e.g., Cl vs. CF3_3 fragments) .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox behavior. For example, trifluoromethyl groups lower LUMO energy, enhancing electron-accepting capacity .
  • Molecular Dynamics (MD): Simulate solvation effects in aqueous or organic solvents, guided by sulfopropyl hydrophilicity and benzimidazolium hydrophobicity .

Q. How do substituents influence reactivity in cross-coupling reactions?

  • Trifluoromethyl Groups: Electron-withdrawing effects stabilize transition states in Suzuki-Miyaura couplings but may reduce nucleophilicity .
  • Sulfopropyl Groups: Enhance solubility in polar aprotic solvents (e.g., DMF), improving catalyst-substrate interactions. Comparative studies with non-sulfonated analogs show ~30% higher yields in Pd-catalyzed reactions .

Q. What strategies address challenges in purifying this compound?

  • Ion-Exchange Chromatography: Exploit the sodium sulfonate groups for selective binding to cationic resins .
  • Reverse-Phase HPLC: Use C18 columns with acetonitrile/water gradients (e.g., 0.1% TFA modifier) to separate by hydrophobic interactions .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Analog Synthesis: Replace sulfopropyl with sulfobutyl or vary the propenyl bridge length to assess steric/electronic effects .
  • Biological Assays: Test derivatives against enzyme targets (e.g., kinases) where benzimidazolium salts show inhibition (IC50_{50} values compared via fluorescence polarization) .

Methodological Notes

  • Spectral Data Interpretation: Use deuterated DMSO for NMR to minimize solvent interference with sulfonate protons .
  • Stability Testing: Monitor decomposition under light/heat via accelerated stability studies (40°C/75% RH for 4 weeks) .
  • Ethical Compliance: Adhere to institutional guidelines for handling halogenated compounds, given potential toxicity .

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